N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide
Description
“N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-13(2,3)11(20)15-9-6-14-19(7-9)8-10-16-12(17-21-10)18(4)5/h6-7H,8H2,1-5H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBJWBGCRALZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN(N=C1)CC2=NC(=NO2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide” can be achieved through a multi-step process:
Formation of the 1,2,4-oxadiazole ring: This can be synthesized by reacting a suitable nitrile with hydroxylamine under acidic conditions.
Attachment of the dimethylamino group: This step involves the alkylation of the oxadiazole ring with dimethylamine.
Synthesis of the pyrazole ring: The pyrazole ring can be formed by the condensation of hydrazine with a 1,3-diketone.
Coupling of the oxadiazole and pyrazole rings: This can be achieved through a nucleophilic substitution reaction.
Introduction of the propanamide group: The final step involves the acylation of the pyrazole ring with 2,2-dimethylpropanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, this compound might be explored for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory agent, given the presence of the pyrazole ring, which is a common motif in many pharmaceuticals.
Industry
In the industrial sector, the compound could be used in the development of new polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which “N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide” exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylbutanamide
- N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpentanamide
Uniqueness
The uniqueness of “N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
